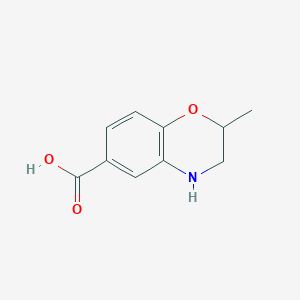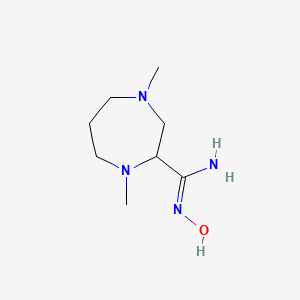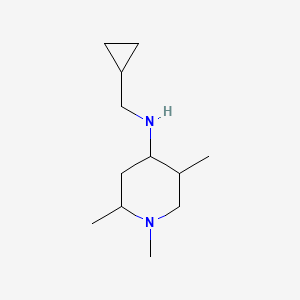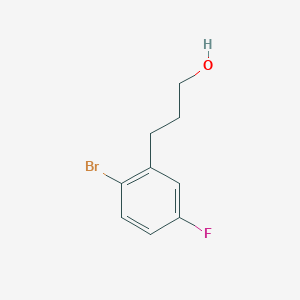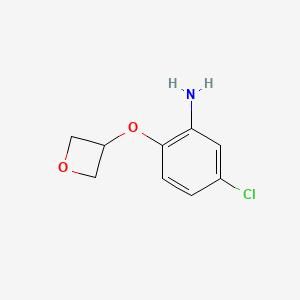
1,1-Difluoro-3,5-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3,5-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by a six-membered carbon ring with two fluorine atoms and two methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3,5-dimethylcyclohexane typically involves the fluorination of 3,5-dimethylcyclohexane. One common method is the use of Selectfluor as a fluorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorinating agents and catalysts can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-3,5-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include 1-hydroxy-3,5-dimethylcyclohexane and 1-amino-3,5-dimethylcyclohexane.
Oxidation: Products include 1,1-difluoro-3,5-dimethylcyclohexanone.
Reduction: Products include this compound derivatives with varying degrees of hydrogenation.
Scientific Research Applications
1,1-Difluoro-3,5-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3,5-dimethylcyclohexane involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
- 1,1-Difluoro-3,3-dimethylcyclohexane
- 1,1-Difluoro-4,4-dimethylcyclohexane
- 1,1-Difluoro-2,2-dimethylcyclohexane
Comparison: 1,1-Difluoro-3,5-dimethylcyclohexane is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns, stability, and biological activity, making it a compound of particular interest in various research and industrial applications.
Properties
Molecular Formula |
C8H14F2 |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1,1-difluoro-3,5-dimethylcyclohexane |
InChI |
InChI=1S/C8H14F2/c1-6-3-7(2)5-8(9,10)4-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
MMHBGZXCCYRFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13275019.png)


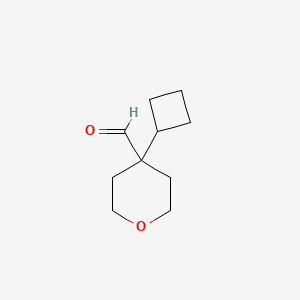
![3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile](/img/structure/B13275061.png)

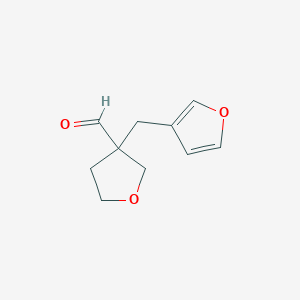
![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B13275086.png)

